![molecular formula C9H8F4OS B14346475 4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol CAS No. 90314-94-6](/img/structure/B14346475.png)
4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol is a chemical compound characterized by the presence of a phenol group substituted with a tetrafluoropropyl sulfanyl group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol typically involves the reaction of phenol with a tetrafluoropropyl sulfanyl precursor under controlled conditions. One common method involves the nucleophilic substitution reaction where phenol reacts with 2,2,3,3-tetrafluoropropyl sulfide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group, facilitated by the electron-donating nature of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols.
Scientific Research Applications
4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the tetrafluoropropyl sulfanyl group can enhance lipophilicity and membrane permeability. These properties enable the compound to modulate biological pathways, potentially affecting enzyme activity, signal transduction, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-[(2,2,3,3-Tetrafluoropropyl)thio]phenol: Similar structure but with a thioether linkage instead of a sulfanyl group.
4-[(2,2,3,3-Tetrafluoropropyl)methoxy]phenol: Contains a methoxy group instead of a sulfanyl group.
4-[(2,2,3,3-Tetrafluoropropyl)amino]phenol: Features an amino group in place of the sulfanyl group.
Uniqueness
4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol is unique due to the presence of the tetrafluoropropyl sulfanyl group, which imparts distinct electronic and steric effects. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
90314-94-6 |
|---|---|
Molecular Formula |
C9H8F4OS |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
4-(2,2,3,3-tetrafluoropropylsulfanyl)phenol |
InChI |
InChI=1S/C9H8F4OS/c10-8(11)9(12,13)5-15-7-3-1-6(14)2-4-7/h1-4,8,14H,5H2 |
InChI Key |
YUFFMJWSTOGEIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)SCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Sulfanediyldi(2,1-phenylene)]dibenzamide](/img/structure/B14346393.png)
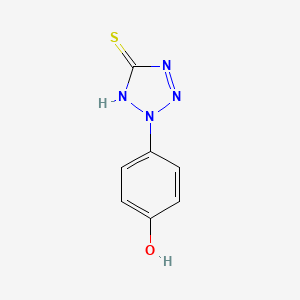
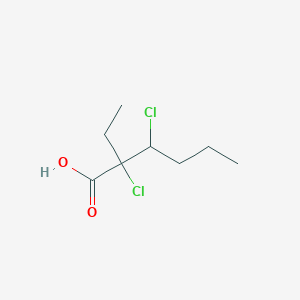
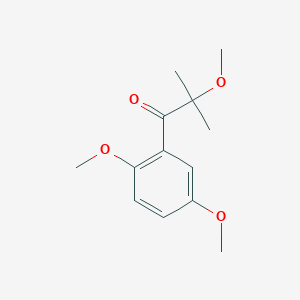
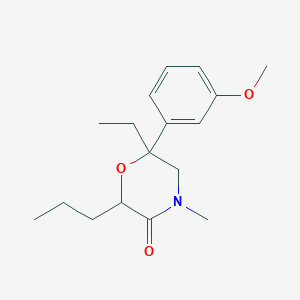
![9,10-Diazadispiro[3.0.3~5~.3~4~]undecane](/img/structure/B14346423.png)
![1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B14346425.png)
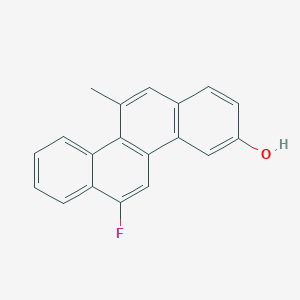


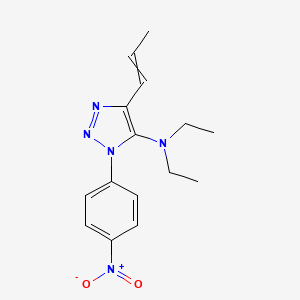
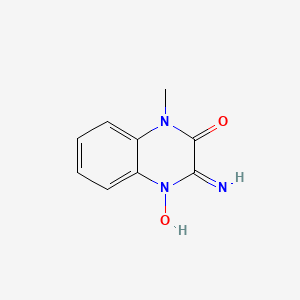
![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)

